2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide
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Overview
Description
2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
For the morpholine moiety, morpholine can be synthesized from diethanolamine and sulfur dichloride. The phenyl group is introduced via Friedel-Crafts acylation using benzoyl chloride. The final step involves the coupling of the morpholine-thiazole intermediate with bromoacetic acid to form the acetic acid derivative, followed by hydrobromide salt formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles such as solvent recycling and the use of less hazardous reagents are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Halogenated derivatives of the thiazole ring.
Scientific Research Applications
2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoacetic acid hydrochloride: Similar in structure but lacks the thiazole ring.
4-Phenylthiazole: Contains the thiazole ring but lacks the morpholine and acetic acid moieties.
Thiamine (Vitamin B1): Contains a thiazole ring but has different substituents
Uniqueness
2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide is unique due to its combination of a morpholine ring, a phenyl group, and a thiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)acetic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S.BrH/c18-13(19)10-12-14(11-4-2-1-3-5-11)16-15(21-12)17-6-8-20-9-7-17;/h1-5H,6-10H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFLHYGSWAZHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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